2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as DQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQI has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Studies have shown that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione. One area of interest is the development of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione analogs with improved therapeutic properties. Another area of interest is the identification of novel targets for 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione, which could lead to the development of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione and its potential toxicity.
Synthesis Methods
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione can be synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline with phthalic anhydride and acetic anhydride. Another method involves the reaction of 3,4-dihydroquinoline with maleic anhydride and acetic anhydride. The resulting product is then treated with sodium hydroxide to yield 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione.
Scientific Research Applications
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)isoindoline-1,3-dione has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-11-5-7-13-6-1-4-10-16(13)20)12-21-18(23)14-8-2-3-9-15(14)19(21)24/h1-4,6,8-10H,5,7,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLQXHMSVKCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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